molecular formula C19H18N4O2 B2607151 N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide CAS No. 1258722-20-1

N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide

Cat. No.: B2607151
CAS No.: 1258722-20-1
M. Wt: 334.379
InChI Key: YLAGZFHSGSVWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring with a phenyl group and a cyanocyclobutyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the reaction of cyclobutylamine with cyanogen bromide under controlled conditions to form the 1-cyanocyclobutylamine intermediate.

    Coupling with methyl isocyanate: The intermediate is then reacted with methyl isocyanate to form the corresponding carbamoyl derivative.

    Attachment to the phenyl ring: The carbamoyl derivative is coupled with a 4-bromophenyl compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired phenyl intermediate.

    Formation of the final product: The phenyl intermediate is then reacted with 2-pyridinecarboxylic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(1-cyanocyclopropyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide: A similar compound with a cyclopropyl instead of a cyclobutyl group.

    N-{4-[(1-cyanocyclobutyl)(ethyl)carbamoyl]phenyl}pyridine-2-carboxamide: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide stands out due to its specific structural features, such as the cyanocyclobutyl moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-[4-[(1-cyanocyclobutyl)-methylcarbamoyl]phenyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-23(19(13-20)10-4-11-19)18(25)14-6-8-15(9-7-14)22-17(24)16-5-2-3-12-21-16/h2-3,5-9,12H,4,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAGZFHSGSVWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.